molecular formula C9H7ClN2 B1629486 5-Chloroquinolin-6-amine CAS No. 778516-03-3

5-Chloroquinolin-6-amine

Cat. No. B1629486
M. Wt: 178.62 g/mol
InChI Key: WTRMRECJKJDLBA-UHFFFAOYSA-N
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Description

5-Chloroquinolin-6-amine, also known as 6-Chloroquinolin-5-amine, is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of quinoline derivatives, including 5-Chloroquinolin-6-amine, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach are commonly used . These methods involve the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

The molecular structure of 5-Chloroquinolin-6-amine consists of a quinoline core, which is a bicyclic compound combining a benzene ring and a pyridine ring . The 5-position of the quinoline core is substituted with a chlorine atom, and the 6-position is substituted with an amine group .


Chemical Reactions Analysis

Amines, including 5-Chloroquinolin-6-amine, are known to be good nucleophiles and can react with various electrophiles. They can react with acid chlorides to form amides, and with sulfonyl chlorides to form sulfonamides . They can also undergo alkylation reactions .


Physical And Chemical Properties Analysis

5-Chloroquinolin-6-amine has a predicted boiling point of 331.1±27.0 °C and a predicted density of 1.363±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

When handling 5-Chloroquinolin-6-amine, one should avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

6-Chloroquinolin-5-amine has been shown to have antioxidant effects in humans by decreasing the production of reactive oxygen species (ROS) and increasing blood flow . It may be useful for preventing nitrite toxicity in humans because it can inhibit the formation of nitric oxide synthase, reduce the amount of NO produced, and increase blood flow while not affecting methemoglobin levels or causing hemolysis . This suggests potential future directions for the study and application of 5-Chloroquinolin-6-amine and related compounds.

properties

IUPAC Name

5-chloroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRMRECJKJDLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613722
Record name 5-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloroquinolin-6-amine

CAS RN

778516-03-3
Record name 5-Chloroquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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